molecular formula C24H19BrClN3O4 B12012347 [4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B12012347
M. Wt: 528.8 g/mol
InChI Key: ZIAQUMIVMTTYEQ-XODNFHPESA-N
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Description

The target compound, [4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate, is a Schiff base derivative characterized by:

  • A 4-bromo-substituted phenyl ring at the core.
  • An (E)-hydrazinylidene methyl group forming a conjugated system.
  • A 3-chlorobenzoyl-substituted acetyl hydrazine moiety.
  • A 3-methylbenzoate ester as the terminal group.

Schiff bases like this are notable for their roles in coordination chemistry, antimicrobial activity, and molecular recognition due to their planar geometry and hydrogen-bonding capabilities .

Properties

Molecular Formula

C24H19BrClN3O4

Molecular Weight

528.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H19BrClN3O4/c1-15-4-2-6-17(10-15)24(32)33-21-9-8-19(25)11-18(21)13-28-29-22(30)14-27-23(31)16-5-3-7-20(26)12-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

ZIAQUMIVMTTYEQ-XODNFHPESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Biological Activity

The compound 4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C25H19BrClN3O4C_{25}H_{19}BrClN_3O_4. Its structure features multiple functional groups, including a bromine atom, a chlorobenzoyl group, and hydrazine derivatives, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the hydrazine moiety is often associated with anticancer activity due to its ability to interact with cellular targets.
  • Antimicrobial Effects : Some derivatives of similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Activity : Compounds with similar functional groups have been reported to possess anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity : The hydrazine group may inhibit certain enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Similar compounds have demonstrated the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

A study published in Pharmaceutical Biology investigated the cytotoxic effects of various hydrazone derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs effectively reduced cell viability in a dose-dependent manner, suggesting that 4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate could exhibit comparable effects .

Antimicrobial Properties

Research conducted by BenchChem evaluated the antimicrobial activity of benzamide derivatives, finding that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential for 4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate to be developed as an antimicrobial agent.

Anti-inflammatory Effects

A review article highlighted the anti-inflammatory properties of hydrazone derivatives, noting their ability to inhibit pro-inflammatory cytokines. This aligns with the potential application of 4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAnticancerPharmaceutical Biology
Compound BAntimicrobialBenchChem
Compound CAnti-inflammatoryReview Article

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ in substituents on the benzoyl, phenyl, and ester groups. Key examples include:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-chlorobenzoyl, 3-methylbenzoate C₂₄H₁₈BrClN₂O₃ ~532.8* N/A Bromo and chloro groups enhance hydrophobicity; ester group influences solubility
Compound 16 3-chlorobenzoyl, 2-methoxyphenyl, thiazolidinone C₂₃H₁₈ClN₃O₆S 524.9 220–222 Methoxy group increases polarity; thiazolidinone ring adds rigidity
Compound 22 3,4-dichlorobenzoyl, 4-methylbenzoate C₂₃H₁₇BrCl₂N₂O₃ 561.9 N/A Dichloro substitution enhances electron-withdrawing effects
3-methylbenzoyl, 4-chlorobenzoate C₂₃H₁₈BrClN₂O₃ 518.8 N/A Methyl group introduces steric hindrance; chloro-benzoate alters crystal packing
4-methoxybenzoyl, benzoate C₂₄H₂₀BrN₃O₅ 510.3 N/A Methoxy group improves solubility; benzoate increases π-π stacking potential

*Estimated based on analogous structures.

Key Observations :

  • Ester Group Modifications : The 3-methylbenzoate in the target compound vs. 4-chlorobenzoate () affects electronic properties and steric bulk, influencing reactivity and intermolecular interactions.
  • Thiazolidinone vs. Hydrazinylidene: Compound 16’s thiazolidinone ring introduces conformational rigidity compared to the target’s hydrazinylidene group, which may impact binding to biological targets .

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • High melting points (e.g., 220–282°C for Compounds 16–19 ) suggest thermal stability, likely due to intramolecular hydrogen bonding (O–H···N/S) and π-stacking observed in related Schiff bases .
  • The target compound’s melting point is expected to align with these values, given its structural similarity.
Collision Cross-Section (CCS) and Ion Mobility

For Compound 22 (3,4-dichlorobenzoyl analogue):

Adduct Predicted CCS (Ų)
[M+H]⁺ 216.5
[M+Na]⁺ 220.8

These values indicate a compact molecular geometry, likely due to the planar hydrazinylidene core. The target compound, with a single chloro substituent, may exhibit slightly lower CCS values due to reduced steric bulk.

Elemental Analysis and Purity

Compounds 16–19 show high purity (C/H/N percentages within 0.3% of theoretical values), reflecting efficient synthetic protocols. The target compound’s synthesis would likely achieve similar purity if analogous methods are used.

Crystallographic and Geometric Insights

  • Intramolecular Interactions : The target compound’s analogues (e.g., ) exhibit intramolecular O–H···N and O–H···S hydrogen bonds, forming S(5)/S(6) ring motifs that stabilize the structure .
  • Crystal Packing : Unlike some analogues (e.g., ), the target compound’s crystal lattice may lack significant intermolecular interactions, as seen in structurally related Schiff bases .
  • Bond Lengths : The C=N bond in the hydrazinylidene group typically measures ~1.28 Å (consistent with Schiff bases), while C–Br and C–Cl bonds align with standard values (1.89–1.93 Å and 1.74 Å, respectively) .

Preparation Methods

Selective Bromination of 2-Chlorophenol Derivatives

Bromination of 2-chlorophenol derivatives at the para-position is achieved using molecular bromine (Br₂) in the presence of tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) or quaternary ammonium salts. For example:

  • Conditions : Bromine is added to 2-chlorophenol dissolved in chlorobenzene at 0–20°C, with gradual temperature increases to match the melting point of intermediates.

  • Catalyst : Triethylamine hydrochloride (3–6 wt% relative to substrate) enhances selectivity for 4-bromo-2-chlorophenol (yield: >99%, purity: 99.4%).

Diazonium Salt Bromination

Alternative bromination routes employ diazonium intermediates. For instance, 2-chloroaniline derivatives are diazotized with NaNO₂/HCl, followed by treatment with CuBr to yield 4-bromo-2-chlorobenzoic acid precursors.

Hydrazone Formation: Condensation Reactions

The hydrazinylidene moiety is introduced via condensation between a ketone/aldehyde and hydrazine.

Synthesis of Phenyl Hydrazone Intermediate

A phenyl ketone (e.g., 4-bromo-2-acetylphenol) reacts with hydrazine hydrate in tetrahydrofuran (THF) under acidic conditions:

  • Conditions : Hydrazine (1.2 eq) and ketone (1 eq) in THF at 0°C, stirred for 24 hours.

  • Workup : Filtration and recrystallization from ethanol yield the hydrazone (80% yield).

Stereochemical Control

The E-configuration of the hydrazone is ensured by using anhydrous conditions and catalytic acetic acid, which prevents isomerization.

Amide Coupling: Introducing the 3-Chlorobenzoyl Group

The acetyl-hydrazine intermediate undergoes amidation with 3-chlorobenzoyl chloride.

Schotten-Baumann Reaction

  • Conditions : The hydrazone (1 eq) is treated with 3-chlorobenzoyl chloride (1.1 eq) in dichloromethane (DCM) with aqueous NaOH (2 eq) at 0°C.

  • Yield : 85–90% after extraction and silica gel chromatography.

Carbodiimide-Mediated Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid of 3-chlorobenzoic acid before coupling with the hydrazine.

Esterification: Attachment of 3-Methylbenzoate

The final step involves esterifying the phenolic -OH group with 3-methylbenzoyl chloride.

Acid-Catalyzed Esterification

  • Conditions : The phenol (1 eq), 3-methylbenzoyl chloride (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in toluene are refluxed for 6 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from methanol yield the ester (90.7% purity).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the phenol with 3-methylbenzoic acid in THF.

Optimization and Purification Strategies

Temperature and Solvent Effects

  • Bromination : Lower temperatures (0–20°C) minimize di-bromination byproducts.

  • Esterification : Polar aprotic solvents (e.g., DMF) improve yields in carbodiimide couplings.

Chromatographic Purification

  • Silica Gel Chromatography : Ethyl acetate/hexane (1:3) elutes impurities, isolating the target compound in >95% purity.

  • Recrystallization : Methanol/water (4:1) effectively purifies the final product.

Comparative Data of Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Source
BrominationBr₂, triethylamine HCl, chlorobenzene, 0°C99.199.4
Hydrazone FormationHydrazine hydrate, THF, 0°C8098
Amide Coupling3-Chlorobenzoyl chloride, EDC, NHS, DCM8597,
Esterification3-Methylbenzoyl chloride, p-TSA, toluene90.799

Challenges and Mitigation

  • Regioselectivity : Competing ortho-bromination is suppressed using bulky catalysts (e.g., tributylamine hydrochloride).

  • Hydrazone Isomerization : Anhydrous conditions and rapid workup maintain the E-configuration.

  • Ester Hydrolysis : Neutralization immediately post-reaction prevents acid-mediated decomposition .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including bromination, hydrazone formation, and esterification. Key steps include:
  • Bromination of phenolic intermediates (e.g., 4-bromo-2-methylphenol synthesis via electrophilic substitution, as in ).
  • Hydrazone formation using hydrazine hydrate under reflux with a Dean-Stark trap to remove water, ensuring imine bond stability .
  • Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
  • Critical Parameters : Control reaction pH (neutral to slightly acidic), temperature (60–80°C for hydrazone formation), and stoichiometry (1:1.2 molar ratio of hydrazine to ketone precursors) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone (N–H, δ ~10–12 ppm) and ester (C=O, δ ~165–170 ppm) groups. Compare with analogs in (e.g., compound 16 , δ 7.8–8.2 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Use SHELX for structure refinement () and ORTEP-3 for visualization (). For example, reports a similar compound’s crystal lattice parameters (C23H19BrN2O4, P21/c2_1/c) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost ().
  • Geometry Optimization : Perform at the 6-31G(d,p) basis set level for light atoms and LanL2DZ for Br/Cl.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydrazone nitrogen and ester carbonyl groups are likely reactive .

Q. What strategies resolve contradictions in biological activity data between in vitro and computational models?

  • Methodological Answer :
  • Data Validation : Cross-check antiproliferative assays (e.g., ’s IC50_{50} values) with molecular docking (e.g., AutoDock Vina) targeting enzymes like topoisomerase II.
  • Solvent Effects : Account for DMSO’s interference in assays by using <1% v/v and validating with alternative solvents (e.g., ethanol).
  • Metabolite Screening : Use LC-MS to identify degradation products that may alter activity .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., reports melting points >200°C).
  • Degradation Pathways : Identify hydrolysis products (e.g., free hydrazine or benzoic acid derivatives) using 1H^1H-NMR .

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